molecular formula C11H10BrF2NO B3037927 2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone CAS No. 672949-76-7

2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone

Cat. No. B3037927
CAS RN: 672949-76-7
M. Wt: 290.1 g/mol
InChI Key: VEAPBTOMOWCIGM-UHFFFAOYSA-N
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Description

The compound “2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. Quinoline derivatives have been found to exhibit a variety of biological activities . The compound also contains a bromine atom and two fluorine atoms, which could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached bromine and fluorine atoms, and the ethanone group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, as well as the bromine and fluorine atoms. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions . The fluorine atoms, being highly electronegative, could influence the polarity and reactivity of the molecule.

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis and Protective Group Efficacy : The synthesis of related compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, showcases the efficacy of these compounds as chemical protective groups, although no photolytic phenomena were observed in different solvents (Li Hong-xia, 2007).

  • Synthesis of Derivatives with Biological Activity : Synthesis of derivatives like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and their potential biological activities, including immunosuppressive and cytotoxic properties, has been explored (H. Abdel‐Aziz et al., 2011).

  • Role in Synthesis of Heterocyclic Compounds : Compounds like 2-Amino-5-Bromo-3-Iodoacetophenone, closely related to the query compound, are important synthons for designing various nitrogen-containing heterocyclic compounds and their derivatives (M. M. Mmonwa & M. Mphahlele, 2016).

Biological and Pharmaceutical Research

  • Immunomodulatory Effects : Certain derivatives demonstrate significant immunomodulatory effects, serving as both immunosuppressors and immunostimulators, highlighting their potential in immune-related therapies (H. Abdel‐Aziz et al., 2011).

  • Antimicrobial Properties : Thiazole derivatives prepared from similar bromo-ethanone compounds exhibit antimicrobial activities, underscoring their importance in developing new antimicrobial agents (B. Sarojini et al., 2010).

Material Science and Chemistry

  • Synthesis of Organometallic Compounds : The use of related bromo-ethanone compounds in the synthesis of organometallic complexes, which show potential in catalysis, especially in reactions involving ethylene, indicates their utility in material science (Wen‐Hua Sun et al., 2007).

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAPBTOMOWCIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181913
Record name 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672949-76-7
Record name 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672949-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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